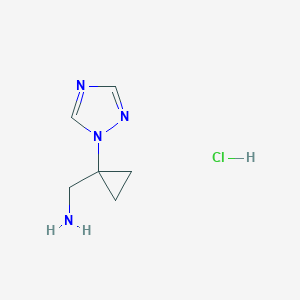
Methyl 2-(3-hydroxypiperidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxypiperidin-3-yl)acetate, also known as HPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HPA is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Methyl 2-(3-hydroxypiperidin-3-yl)acetate has shown significant potential in various scientific research applications. One of the most promising applications of Methyl 2-(3-hydroxypiperidin-3-yl)acetate is in the field of drug development. Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation-related disorders. Additionally, Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to have anti-tumor activity, suggesting that it could be used in cancer therapy.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-hydroxypiperidin-3-yl)acetate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels in the brain and peripheral nervous system. Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to have various biochemical and physiological effects. In animal studies, Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to reduce seizure activity and increase pain threshold. Additionally, Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders. Methyl 2-(3-hydroxypiperidin-3-yl)acetate has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-(3-hydroxypiperidin-3-yl)acetate in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, Methyl 2-(3-hydroxypiperidin-3-yl)acetate has been shown to have a relatively low toxicity profile, making it a safer alternative to other drugs with similar therapeutic properties. However, one of the limitations of using Methyl 2-(3-hydroxypiperidin-3-yl)acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Methyl 2-(3-hydroxypiperidin-3-yl)acetate. One area of research could focus on the development of Methyl 2-(3-hydroxypiperidin-3-yl)acetate derivatives with improved pharmacokinetic properties. Additionally, further research could be conducted to elucidate the mechanism of action of Methyl 2-(3-hydroxypiperidin-3-yl)acetate and its effects on various neurotransmitter systems. Finally, clinical trials could be conducted to assess the safety and efficacy of Methyl 2-(3-hydroxypiperidin-3-yl)acetate in humans for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of Methyl 2-(3-hydroxypiperidin-3-yl)acetate is a multi-step process that involves the reaction of piperidine with various reagents. One of the most common methods for synthesizing Methyl 2-(3-hydroxypiperidin-3-yl)acetate is through the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed with hydrochloric acid to yield Methyl 2-(3-hydroxypiperidin-3-yl)acetate. Other methods for synthesizing Methyl 2-(3-hydroxypiperidin-3-yl)acetate include the reaction of piperidine with acetic anhydride and the reaction of piperidine with methyl chloroacetate.
Propriétés
IUPAC Name |
methyl 2-(3-hydroxypiperidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)5-8(11)3-2-4-9-6-8/h9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSSTBOBPWGVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxypiperidin-3-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)

![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide](/img/structure/B2808380.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)
![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2808384.png)